![molecular formula C26H19ClN4O2S B2385811 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 2034588-68-4](/img/structure/B2385811.png)
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to the class of pyrrolopyrimidine derivatives . Pyrrolopyrimidines are known to exhibit diverse biological activities and are considered significant in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains phenyl and chlorophenyl substituents, as well as a thioacetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, pyrrolopyrimidines are generally known to undergo various chemical reactions. For instance, they can participate in nucleophilic addition and substitution reactions .Wissenschaftliche Forschungsanwendungen
Antiasthma and Mediator Release Inhibitors
Research into related pyrimidine structures has demonstrated potential applications in the treatment of asthma. The human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors, suggesting a pathway for the development of new antiasthma agents (Medwid et al., 1990).
Antibacterial Agents
Studies have synthesized and evaluated various pyrimidine derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008).
Antifolate Inhibitors
Pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated for their antitumor and antibacterial properties. These studies found certain derivatives to be more potent than established compounds against human TS, showcasing their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).
Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives have been synthesized and displayed considerable antimicrobial activity against various microorganisms. This suggests their utility in developing new antimicrobial treatments (Mistry et al., 2009).
Antioxidant Activity
Compounds related to the queried chemical structure have been synthesized and tested for their antioxidant activity. Certain derivatives demonstrated significant antioxidant properties, indicating their potential in oxidative stress-related conditions (Dhakhda et al., 2021).
Antitumor Activity
Thienopyrimidine linked to rhodanine derivatives have been prepared and evaluated for their antitumor activity. Some compounds were found to have antibacterial potency and significant antitumor activity against various cancer cell lines, emphasizing their potential in cancer therapy (Kerru et al., 2019).
Zukünftige Richtungen
Pyrrolopyrimidines, including the compound , are of significant interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in drug development.
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-18-11-13-20(14-12-18)31-25(33)24-23(21(15-28-24)17-7-3-1-4-8-17)30-26(31)34-16-22(32)29-19-9-5-2-6-10-19/h1-15,28H,16H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAWEYHWMRSILK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

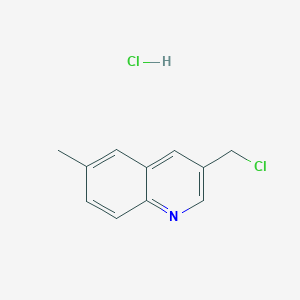
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
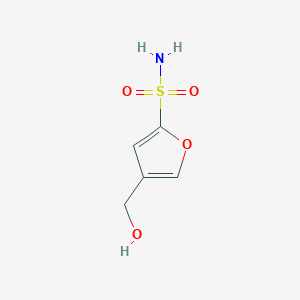
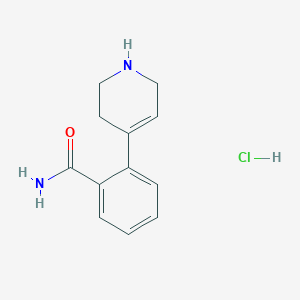
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
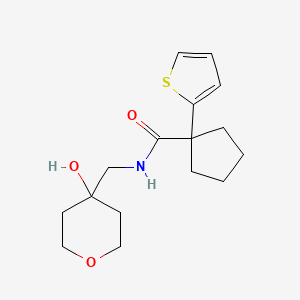
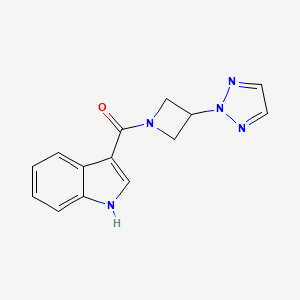
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)